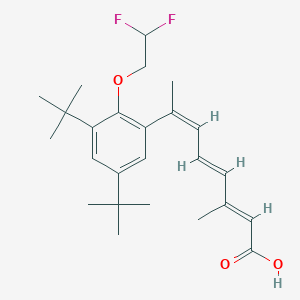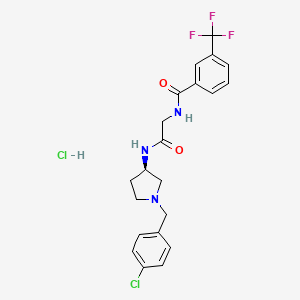
MRS 2957 triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS 2957 triethylammonium salt is a potent and selective agonist for the P2Y6 receptor. This compound is known for its high affinity and specificity, making it a valuable tool in scientific research, particularly in the study of purinergic signaling pathways .
Preparation Methods
The synthesis of MRS 2957 triethylammonium salt involves the preparation of P1-[5’-(N4-Methoxycytidyl)]-P3-(5’-uridyl)-triphosphate, which is then converted into its triethylammonium salt form. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve multi-step organic synthesis, purification through high-performance liquid chromatography (HPLC), and verification of purity and structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
MRS 2957 triethylammonium salt primarily undergoes reactions typical of nucleotides, including phosphorylation and hydrolysis. It is stable under physiological conditions and does not readily undergo oxidation or reduction. Common reagents used in its synthesis and reactions include triphosphate donors and various organic solvents. The major products formed from these reactions are typically the phosphorylated or hydrolyzed derivatives of the compound .
Scientific Research Applications
MRS 2957 triethylammonium salt is extensively used in scientific research to study the P2Y6 receptor, which is involved in various physiological processes such as inflammation, immune response, and glucose metabolism. It has been used to enhance glucose uptake in mouse skeletal muscle cells and adipocytes, making it a valuable tool in diabetes research . Additionally, it is used in studies related to cardiovascular diseases, neurodegenerative disorders, and cancer .
Mechanism of Action
MRS 2957 triethylammonium salt exerts its effects by selectively binding to and activating the P2Y6 receptor. This activation triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in various cellular responses such as inflammation and glucose uptake .
Comparison with Similar Compounds
MRS 2957 triethylammonium salt is unique in its high selectivity and potency for the P2Y6 receptor. Similar compounds include MRS 2578, which is a P2Y6 receptor antagonist, and UDP, which is a natural ligand for the P2Y6 receptor. Compared to these compounds, this compound offers a higher degree of selectivity and potency, making it a preferred choice for research applications that require precise modulation of the P2Y6 receptor .
Properties
CAS No. |
1228271-30-4 |
|---|---|
Molecular Formula |
C19H28N5O20P3.3(C2H5)3N |
Molecular Weight |
1042.94 |
Synonyms |
P1-[5/'(N4-Methoxycytidyl)]-P3-(5/'-uridyl)-triphosphate tri(triethylammonium) salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)








